molecular formula C24H33N3O2 B1683583 N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide CAS No. 133025-23-7

N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide

Cat. No. B1683583
M. Wt: 395.5 g/mol
InChI Key: UMTDAKAAYOXIKU-UHFFFAOYSA-N
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Description

Way 100135 is a serotonergic drug of the phenylpiperazine family which is used in scientific research. It acts as potent 5-HT1A receptor antagonist, and was originally believed to be highly selective, but further studies have demonstrated that it also acts as a partial agonist of the 5-HT1D receptor (pKi = 7.58;  virtually the same affinity for 5-HT1A), and to a much lesser extent, of the 5-HT1B receptor (pKi = 5.82). These findings may have prompted the development of the related compound WAY-100,635, another purportedly selective and even more potent 5-HT1A antagonist, which was synthesized shortly thereafter.

Scientific Research Applications

Antagonist Properties and Receptor Interaction

N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide, identified as (+)-WAY 100135, demonstrates antagonist properties at postsynaptic 5-HT1A receptors, which are negatively coupled to adenylate cyclase in rat hippocampal membranes. It competes with 5-HT1A receptor agonists, indicating its potential utility in neurological research, especially in understanding the modulation of serotonin receptors (Lanfumey, Haj-Dahmane, & Hamon, 1993). Additionally, WAY100135 has been highlighted as a selective antagonist at both somatodendritic and postsynaptic 5-HT1A receptors, contributing to its significance in studying the effects of serotonin modulation on behavior and receptor pharmacology (Fletcher et al., 1993).

Structural Analysis and Derivatives

Structural studies on derivatives of N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide reveal insights into the molecular conformation and intermolecular interactions critical for its activity. For instance, crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provide valuable information on the reactive sites and the nature of intermolecular contacts, which are essential for understanding the compound's biological activity and developing new therapeutic agents (Kumara et al., 2017).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, highlight the methodologies for creating derivatives with potential biological activities. These studies include spectroscopic evidence and X-ray diffraction data, providing a basis for the rational design of new compounds with enhanced pharmacological properties (Sanjeevarayappa et al., 2015).

Biological Evaluation and Potential Applications

Research into the biological evaluation of derivatives demonstrates the potential applications of N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide in therapeutic contexts. For instance, studies on the analgesic and anti-inflammatory properties of ring-opened derivatives suggest the relevance of these compounds in pain management and inflammation control, highlighting the importance of structural modification in enhancing biological activity (Okunrobo & Usifoh, 2006).

properties

IUPAC Name

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTDAKAAYOXIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927903
Record name N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide

CAS RN

133025-23-7
Record name N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133025-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Way 100135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133025237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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